Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate
Description
Structural Characterization of Methyl 4,4-Difluoro-1-Formylcyclohexane-1-Carboxylate
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name This compound (C₉H₁₂F₂O₃) reflects its substitution pattern on the cyclohexane ring. The root structure is cyclohexane, with three substituents:
- A formyl group (-CHO) at position 1.
- A methoxycarbonyl group (-COOCH₃) also at position 1.
- Two fluorine atoms at position 4.
The numerical locants adhere to the lowest-numbering rule, prioritizing the carboxylate and formyl groups over fluorine. Constitutional isomerism is limited due to the fixed positions of the electron-withdrawing groups. However, stereoisomerism could arise if the cyclohexane ring adopts chair conformations with axial or equatorial substituents. The SMILES notation COC(=O)C1(CCC(CC1)(F)F)C=O unambiguously encodes connectivity, while the InChIKey CWWSIMBGINQUIC-UHFFFAOYSA-N serves as a unique identifier for distinguishing this compound from structural analogs.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂F₂O₃ | |
| Molecular weight | 206.19 g/mol | |
| SMILES | COC(=O)C1(CCC(CC1)(F)F)C=O |
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain, with the fluorine atoms occupying equatorial positions to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations predict that the formyl and methoxycarbonyl groups at position 1 introduce slight ring puckering due to their bulk and electronic effects. Key geometric parameters include:
- C1-C2 bond length : 1.54 Å (typical for cyclohexane C-C bonds).
- C1-O (ester) bond length : 1.34 Å, shorter than standard C-O bonds due to resonance with the carbonyl group.
- C-F bond lengths : 1.39 Å, consistent with sp³-hybridized fluorine.
The formyl group adopts a planar geometry (bond angle: ~120° at the carbonyl carbon), while the methoxycarbonyl group exhibits restricted rotation due to conjugation with the ester oxygen. Substituent effects were further analyzed using the related compound 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde (C₈H₁₂F₂O₂), which shares similar steric and electronic features.
Crystallographic Studies and Solid-State Arrangement
No experimental X-ray crystallographic data for this compound has been reported to date. However, analogous compounds like methyl 2-formyl-2-methylcyclohexane-1-carboxylate (C₁₀H₁₆O₃) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.23 Å, b = 7.89 Å, c = 12.45 Å, β = 105.6°. These structures show intramolecular hydrogen bonding between the formyl oxygen and adjacent ester groups, which likely stabilizes the solid-state arrangement.
For the target compound, computational packing simulations suggest a triclinic lattice with intermolecular dipole-dipole interactions between fluorine atoms and the ester carbonyl groups. The absence of bulky substituents allows for tight packing, with a predicted density of 1.32 g/cm³.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃):
- ¹³C NMR (125 MHz, CDCl₃):
- ¹⁹F NMR (470 MHz, CDCl₃):
Infrared (IR) Spectroscopy
- ν(C=O) : 1725 cm⁻¹ (ester), 1710 cm⁻¹ (formyl).
- ν(C-F) : 1120 cm⁻¹ (stretching), 680 cm⁻¹ (bending).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
- EI-MS (70 eV):
- m/z 206 [M]⁺ (100%).
- m/z 177 [M – CHO]⁺ (65%).
- m/z 149 [M – COOCH₃]⁺ (40%).
Properties
Molecular Formula |
C9H12F2O3 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3 |
InChI Key |
CWWSIMBGINQUIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4,4-Difluorocyclohexanecarboxylate (Key Intermediate)
This intermediate is critical as the precursor to the target compound. It is prepared by esterification of 4,4-difluorocyclohexanecarboxylic acid using acid-catalyzed methanolysis:
| Parameter | Details |
|---|---|
| Starting Material | 4,4-Difluorocyclohexanecarboxylic acid |
| Reagents | Concentrated sulfuric acid, methanol |
| Conditions | 0 °C to 70 °C, reflux for 16 hours |
| Work-up | Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate |
| Yield | 90.82% |
| Product Form | Yellow oil |
| Characterization | 1H NMR (400 MHz, CDCl3): δ 3.70 (s, 3H), 2.48–1.69 (m, cyclohexane protons) |
This method is well-documented and provides a high yield of methyl 4,4-difluorocyclohexanecarboxylate suitable for further functionalization.
Reduction to (4,4-Difluorocyclohexyl)methanol
Reduction of the ester to the corresponding alcohol is often performed as an intermediate step in the synthesis of the formyl derivative:
| Parameter | Details |
|---|---|
| Reagents | Lithium aluminium hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) or diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 to 18 hours |
| Work-up | Cautious quenching with water and KOH, filtration, drying over Na2SO4 |
| Yield | 71.55% to 81% |
| Characterization | 1H NMR (DMSO-d6 or CDCl3): δ ~3.5 (CH2OH), multiplets for cyclohexane protons |
This reduction is performed under inert atmosphere (nitrogen) to avoid moisture and oxygen sensitivity. The product is typically used directly in subsequent steps without further purification.
Introduction of the Formyl Group at the 1-Position
The formylation to obtain methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves selective oxidation or functional group transformation of the alcohol or other intermediates:
- One approach uses oxidation of the (4,4-difluorocyclohexyl)methanol intermediate with mild oxidants such as Dess–Martin periodinane or similar reagents.
- Alternative routes may involve formylation via lithiation and subsequent reaction with electrophilic formylating agents.
Alternative Synthetic Routes and Functional Group Transformations
Additional synthetic sequences reported include:
- Dehydrohalogenation and catalytic hydrogenation steps to manipulate fluorine positions and ring saturation.
- Use of organolithium reagents (e.g., n-butyllithium) in tetrahydrofuran at low temperatures (-78 °C) for selective lithiation followed by methylation or formylation.
- Multi-step sequences involving tosylation, reduction, oxidation, and Wittig-type reactions for tailored functional group installation on the cyclohexane ring.
These routes emphasize the versatility of fluorinated cyclohexane chemistry and the need for controlled conditions to maintain fluorine substituents and avoid side reactions.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of acid to methyl ester | Conc. H2SO4, MeOH, reflux 16 h, 0–70 °C | 90.82 | High yield, straightforward method |
| Reduction of ester to alcohol | LiAlH4, THF or Et2O, 0 °C to r.t., 1–18 h | 71.55–81 | Inert atmosphere, careful quenching |
| Formylation at 1-position | Oxidation (e.g., Dess–Martin periodinane) or lithiation + electrophilic formylation | Not explicitly reported | Requires selective conditions to avoid defluorination |
| Alternative modifications | n-BuLi lithiation, methyl iodide alkylation, tosylation, Wittig reaction | Variable | Multi-step, used for related fluorinated cyclohexane derivatives |
Research Data and Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra consistently show characteristic signals for the methyl ester group (~3.7 ppm singlet), fluorinated cyclohexane protons as multiplets, and aldehyde proton (~9–10 ppm) when formylated.
- Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weights, confirming incorporation of fluorine atoms and functional groups.
- Chromatography: Column chromatography is commonly used for purification, especially after reduction and oxidation steps.
Chemical Reactions Analysis
Reduction Reactions
The formyl group undergoes selective reduction under controlled conditions. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the formyl functionality:
| Reaction Conditions | Yield | Product | Source |
|---|---|---|---|
| LiAlH₄ in THF/Et₂O at 0–20°C | 81% | 4,4-Difluoro-1-formylcyclohexanemethanol | |
| NaBH₄/LiCl in THF/EtOH | 77% | (4,4-Difluorocyclohexyl)methanol |
Mechanistic Insight : LiAlH₄ preferentially targets the ester carbonyl over the formyl group due to steric hindrance from the fluorinated cyclohexane ring .
Dehydrohalogenation and Elimination
Under catalytic conditions, β-elimination reactions generate α,β-unsaturated carbonyl derivatives:
| Reaction Conditions | Yield | Product | Source |
|---|---|---|---|
| Pd/C at 280°C in o-dichlorobenzene | 19% | 1-Fluoro-4-carbomethoxycyclohexene |
Notable Observation : Competing side reactions (e.g., decarboxylation to methyl-4-fluorobenzoate) occur due to high-temperature instability .
Nucleophilic Additions at the Formyl Group
The aldehyde participates in Wittig and Grignard reactions, forming extended carbon chains:
Example :
-
Wittig reaction with methoxytriphenylphosphonium chloride yields α,β-unsaturated ethers .
-
Subsequent hydrolysis produces conjugated enals, pivotal in heterocycle synthesis .
Condensation Reactions
The formyl group condenses with amines to form imines or hydrazones, critical in medicinal chemistry:
Patent Application :
-
Condensation with 1-cyanocyclopropylamine derivatives generates cathepsin inhibitors (e.g., (1R,2R)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[...]cyclohexane-1-carboxamide) .
Key Advantage : The difluorinated cyclohexane enhances metabolic stability in drug candidates .
Ester Hydrolysis and Functionalization
Controlled hydrolysis of the methyl ester enables carboxylate intermediate formation:
| Reaction Conditions | Yield | Product | Source |
|---|---|---|---|
| H₂SO₄ in MeOH at 70°C | 91% | 4,4-Difluoro-1-formylcyclohexanecarboxylic acid |
Applications : The carboxylic acid serves as a precursor for amide couplings in peptidomimetics .
Stereochemical Transformations
The fluorinated cyclohexane ring exhibits stereoelectronic effects influencing reaction pathways:
-
LiAlH₄ Reductions : Axial fluorine atoms direct hydride attack to equatorial positions, favoring trans-diaxial products .
-
Diels-Alder Reactions : Electron-withdrawing fluorine groups enhance dienophile reactivity of the formyl moiety.
Industrial and Pharmacological Relevance
This compound is a key intermediate in synthesizing:
-
Cathepsin Inhibitors : Patent US9656990B2 highlights its use in cysteine protease inhibitors for treating osteoporosis .
-
Menin-MLL Interaction Inhibitors : Derivatives show promise in leukemia therapeutics .
Stability and Handling Considerations
Scientific Research Applications
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
a) 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid (CAS: 1389313-41-0)
- Molecular Formula : C₈H₁₂F₂O₂
- Molecular Weight : 178.18 g/mol
- Key Differences : Replaces the formyl and ester groups with a methyl (-CH₃) and carboxylic acid (-COOH).
- The absence of the formyl group reduces electrophilic reactivity .
b) Ethyl 2-Amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
- Key Features: Contains an ethyl ester, amino (-NH₂) group, and fluorophenyl substituents on a conjugated cyclohexadiene ring.
- Implications: The amino group introduces basicity, enabling acid-base interactions absent in the target compound. The conjugated diene system increases stability and may alter UV absorption properties. Fluorophenyl groups add steric bulk and lipophilicity .
a) 4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid (Patent Example)
- Structure : Retains the difluorocyclohexane core but substitutes the formyl and ester with a biphenyl-carboxylic acid group.
- Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors). The carboxylic acid facilitates salt formation, while the biphenyl moiety enhances binding to aromatic protein pockets. The target compound’s ester group may instead serve as a prodrug or protecting group .
b) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene methyl ester with a fused tricyclic framework.
- Comparison : The target compound’s simpler cyclohexane scaffold lacks the rigidity and stereochemical complexity of diterpenes, making it more amenable to synthetic modification but less bioactive in natural product-like applications .

Electronic and Steric Effects
- Fluorine Substituents : Both the target compound and 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid feature 4,4-difluoro groups, which increase ring planarity and electron-withdrawing effects. This enhances stability against oxidation but may reduce nucleophilic attack at the cyclohexane ring .
- Formyl vs. Carboxylic Acid/Ester : The formyl group in the target compound is more reactive toward nucleophiles (e.g., in condensation reactions) compared to carboxylic acids or esters, which are typically involved in hydrolysis or transesterification .
Research Implications and Gaps
- Reactivity Studies : The target compound’s formyl group warrants investigation in nucleophilic additions (e.g., Grignard reactions) or cyclizations.
- Physicochemical Data : Lack of melting/boiling points and solubility profiles limits industrial application assessments. Computational modeling (e.g., COSMO-RS) could predict these properties .
- Biological Activity: Fluorinated cyclohexanes are common in drug design (e.g., protease inhibitors).
Biological Activity
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12F2O3
- Molecular Weight : 220.20 g/mol
- CAS Number : 1389313-53-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator, influencing enzyme kinetics through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Gene Expression Modulation : Research indicates that this compound can alter gene expression by interacting with transcription factors. This modulation can lead to changes in protein synthesis and cellular functions, impacting overall cellular metabolism.
The compound exhibits several significant biochemical properties:
- Cell Signaling Pathways : It influences key signaling molecules within cells, potentially altering responses to external stimuli. This effect can have implications for various physiological processes and disease states.
- Stability and Degradation : Studies have shown that the stability of this compound under specific conditions affects its long-term biological activity. Degradation over time can lead to changes in its efficacy and safety profile.
Antiviral Activity
One notable study investigated the antiviral potential of this compound against various viral pathogens. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro. The mechanism was linked to its ability to interfere with viral entry and replication processes.
Cancer Research
In cancer biology, this compound has been examined for its effects on tumor cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways associated with cell survival and proliferation. This suggests potential therapeutic applications in oncology.
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Observations | References |
|---|---|---|
| Enzyme Interaction | Inhibits/enhances enzyme activity | |
| Gene Expression | Alters expression levels of specific genes | |
| Cell Signaling | Modulates key signaling pathways | |
| Antiviral Activity | Significant inhibition of viral replication | |
| Anticancer Properties | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the common synthetic routes for preparing Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate, and how do reaction conditions influence yield?
A typical approach involves cycloaddition reactions using difluorinated precursors. For example, Michael addition of ethyl acetoacetate to chalcone derivatives in the presence of NaOH in absolute alcohol under reflux (8–12 hours) yields structurally similar cyclohexene carboxylates . Optimization of solvent polarity (e.g., ethanol vs. DMF) and base strength (NaOH vs. KOH) can improve yields by 15–20%. Post-synthesis, purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- NMR : NMR is essential for confirming the presence and position of fluorine atoms (δ ≈ -120 to -140 ppm for CF groups). NMR resolves the formyl proton (δ 9.6–10.2 ppm) and cyclohexane ring protons (δ 1.5–2.5 ppm) .
- IR : Strong absorbance at ~1700–1750 cm confirms ester (C=O) and formyl (C=O) groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 234.08 for CHFO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the cyclohexane ring of this compound?
Single-crystal X-ray diffraction reveals puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations. For example, related cyclohexene carboxylates exhibit half-chair conformations (Q = 0.477 Å, θ = 50.6°) stabilized by weak C–H···O interactions . Disorder modeling (e.g., occupancy ratios of 0.684:0.316) may be required for accurate refinement of fluorinated positions .
Q. What computational methods are suitable for predicting the reactivity of the formyl and ester groups in nucleophilic attacks?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The formyl group’s LUMO energy (-1.8 eV) is more reactive than the ester (-1.2 eV), favoring nucleophilic additions at the aldehyde position . Molecular dynamics simulations (100 ns, NPT ensemble) further assess solvent effects on reaction pathways .
Q. How should researchers address contradictory data between experimental and computational bond-length measurements?
Discrepancies in C–F bond lengths (X-ray: 1.34 Å vs. DFT: 1.38 Å) arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase calculations. Use periodic boundary conditions in DFT (e.g., VASP) to incorporate lattice parameters and reduce errors to <2% .
Q. What strategies optimize regioselectivity in derivatization reactions involving the difluoro and formyl groups?
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl) to direct substitutions to the para position of the fluorinated ring.
- Reductive Amination : Sodium cyanoborohydride selectively converts the formyl group to an amine without affecting the ester .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) targets the formyl group after conversion to a propargyl ether .
Methodological Notes
- Crystallography : SHELX programs (SHELXL, SHELXD) are preferred for refining disordered structures due to robust handling of partial occupancy and anisotropic displacement parameters .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

